N'-(5-Bromo-2-fluorobenzylidene)-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide
Description
N'-(5-Bromo-2-fluorobenzylidene)-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide is a heterocyclic carbohydrazide derivative featuring a benzo[g]indazole core linked to a 5-bromo-2-fluorobenzylidene moiety via a hydrazone bridge. The benzo[g]indazole scaffold provides structural rigidity, while the substituted benzylidene group influences solubility and target binding .
Properties
CAS No. |
303106-10-7 |
|---|---|
Molecular Formula |
C19H14BrFN4O |
Molecular Weight |
413.2 g/mol |
IUPAC Name |
N-[(E)-(5-bromo-2-fluorophenyl)methylideneamino]-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide |
InChI |
InChI=1S/C19H14BrFN4O/c20-13-6-8-16(21)12(9-13)10-22-25-19(26)18-15-7-5-11-3-1-2-4-14(11)17(15)23-24-18/h1-4,6,8-10H,5,7H2,(H,23,24)(H,25,26)/b22-10+ |
InChI Key |
NWOJMBCJXPANOQ-LSHDLFTRSA-N |
Isomeric SMILES |
C1CC2=C(NN=C2C3=CC=CC=C31)C(=O)N/N=C/C4=C(C=CC(=C4)Br)F |
Canonical SMILES |
C1CC2=C(NN=C2C3=CC=CC=C31)C(=O)NN=CC4=C(C=CC(=C4)Br)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(5-Bromo-2-fluorobenzylidene)-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide typically involves the condensation of 5-bromo-2-fluorobenzaldehyde with 4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a suitable solvent such as ethanol or methanol, and the reaction mixture is refluxed for several hours to ensure complete condensation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N’-(5-Bromo-2-fluorobenzylidene)-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and fluorine atoms on the benzylidene moiety can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
N’-(5-Bromo-2-fluorobenzylidene)-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-(5-Bromo-2-fluorobenzylidene)-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations in Benzylidene Substituents
Table 1: Substituent Effects on Key Properties
Key Observations :
- Electron-Withdrawing Groups (Br, F) : The target compound's 5-Br and 2-F substituents likely enhance electrophilicity, improving interactions with nucleophilic biological targets (e.g., enzymes or receptors) compared to methoxy or ethoxy groups .
- Hydroxy vs. Fluoro : The 2-hydroxy substituent in and may facilitate hydrogen bonding, while 2-fluoro in the target compound offers metabolic stability and lipophilicity .
Comparison with Analogues :
Pharmacological and Physicochemical Properties
Table 2: Bioactivity and Physicochemical Data
Key Findings :
- The bromo-fluoro combination in the target compound may balance lipophilicity (LogP ~3.8) and antibacterial potency, though it is less active than dibromo derivatives (MIC 12.5 vs. 6.25 μg/mL) .
- Pyrazole-based analogues () exhibit moderate D2-like receptor affinity, suggesting the benzo[g]indazole core in the target compound could offer unique binding profiles .
Structural and Crystallographic Insights
- X-ray Diffraction : Analogues with bromo and hydroxy groups () exhibit planar hydrazone linkages, critical for π-π stacking with biological targets. The target compound’s fluoro substituent may induce slight deviations in planarity, affecting binding .
- NMR Data : The target compound’s 1H NMR would show distinct aromatic peaks for the 5-bromo-2-fluorobenzylidene group (δ 7.5–8.2 ppm), differing from methoxy (δ 3.8 ppm) or ethoxy (δ 1.3–4.1 ppm) substituents in analogues .
Biological Activity
N'-(5-Bromo-2-fluorobenzylidene)-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research and antimicrobial properties. This article reviews its synthesis, biological activity, and relevant case studies, supported by data tables and research findings.
Synthesis
The synthesis of this compound typically involves the condensation reaction between 5-bromo-2-fluorobenzaldehyde and 4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide. The reaction conditions often include the use of solvents such as ethanol or methanol under reflux to facilitate the formation of the hydrazone linkage.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, a study involving various hydrazone derivatives demonstrated that certain compounds showed potent activity against human lung cancer cell lines (A549, HCC827, and NCI-H358) with IC50 values ranging from 0.85 to 6.75 µM .
Table 1: Antitumor Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 5 | A549 | 2.12 ± 0.21 |
| Compound 6 | HCC827 | 5.13 ± 0.97 |
| This compound | A549 | TBD |
| This compound | MRC-5 (normal fibroblast) | TBD |
These findings suggest that while these compounds can inhibit cancer cell proliferation effectively, they may also exhibit cytotoxic effects on normal cells, necessitating further structure optimization to enhance selectivity and reduce toxicity .
Antimicrobial Activity
In addition to antitumor effects, derivatives of this compound class have shown promising antimicrobial activity. Research has indicated that certain hydrazones possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .
Case Studies
A notable case study involved the evaluation of a series of hydrazone derivatives against multiple cancer cell lines and normal fibroblasts. The results indicated that while some compounds displayed high selectivity for cancer cells, others affected normal cells significantly, prompting calls for further investigation into their mechanisms of action and potential side effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
